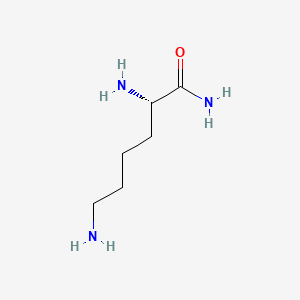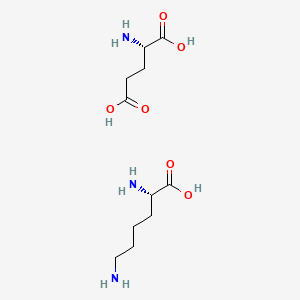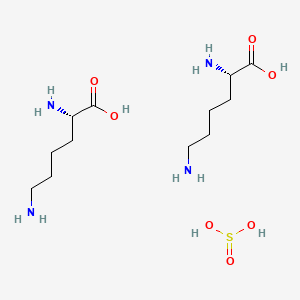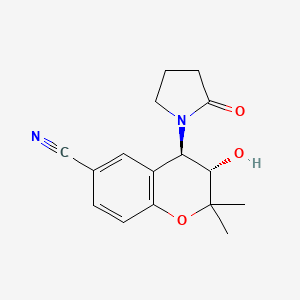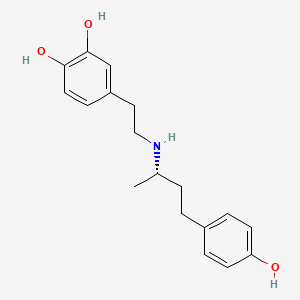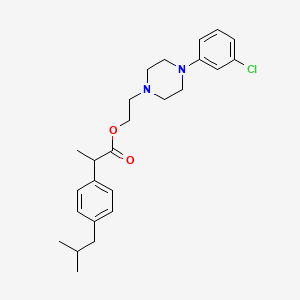
Lobuprofen
Overview
Description
Lobuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain, fever, and inflammation. It is a derivative of propionic acid and is known for its effectiveness in treating conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. This compound works by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobuprofen can be synthesized through several methods. One common method involves the condensation of a phenylpiperazine with chloroethanol, followed by reaction with an acid chloride. This process yields this compound hydrochloride . Another method involves the reaction of ethyl 8-nitro-4-oxo-1-benzopyran-2-carboxylate with ammonia in methanol, followed by dehydration and cyclization steps to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Continuous crystallization techniques, such as antisolvent crystallization using hollow fiber membranes, are employed to produce size-controlled this compound nanoparticles .
Chemical Reactions Analysis
Types of Reactions
Lobuprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lobuprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its therapeutic potential in treating various inflammatory conditions and pain management.
Mechanism of Action
Lobuprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The inhibition of COX also affects thromboxane synthesis, which plays a role in blood clotting .
Comparison with Similar Compounds
Lobuprofen is similar to other NSAIDs such as ibuprofen and naproxen. it has unique properties that distinguish it from these compounds:
Ibuprofen: Like this compound, ibuprofen is a non-selective COX inhibitor.
Naproxen: Naproxen is another NSAID with a similar mechanism of action.
Similar Compounds
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific therapeutic applications.
Properties
CAS No. |
98207-12-6 |
|---|---|
Molecular Formula |
C25H33ClN2O2 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3 |
InChI Key |
JFGXBHHLHQAGRR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lobuprofen; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


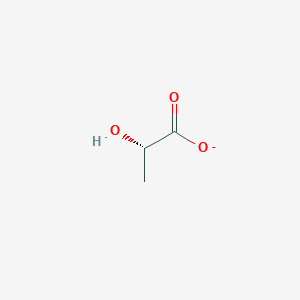

![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
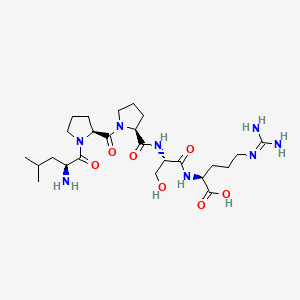
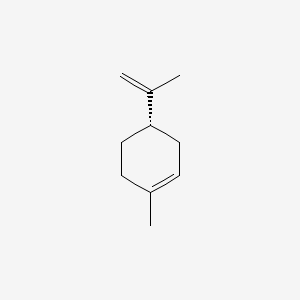
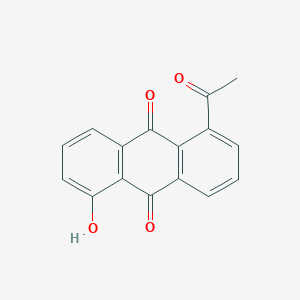
![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)
